molecular formula C20H17FN4O3S B11025159 1-(4-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide

1-(4-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide

Cat. No.: B11025159
M. Wt: 412.4 g/mol
InChI Key: CTFVJPCBMHQMIK-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a thiadiazole ring, and a pyrrolidine carboxamide moiety

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide involves multiple steps, including the formation of the thiadiazole ring and the coupling of the fluorophenyl group with the pyrrolidine carboxamide. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The fluorophenyl group can undergo substitution reactions with different reagents to form new compounds. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .

Scientific Research Applications

Research indicates that compounds similar to 1-(4-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide exhibit various biological activities:

Anticancer Activity

Several studies have demonstrated that compounds with similar structures possess significant anticancer properties. For instance:

  • In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines such as glioblastoma and breast cancer cells .
  • Molecular docking studies suggest that these compounds can effectively bind to targets involved in cancer progression, making them candidates for further development as anticancer agents .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory potential using molecular docking techniques. Results indicate that it may act as a 5-lipoxygenase inhibitor , suggesting a role in reducing inflammation .

Antidiabetic Effects

Some derivatives of similar compounds have shown promising results in lowering glucose levels in diabetic models. For example, studies on related thiadiazole derivatives indicated significant reductions in blood glucose levels in Drosophila melanogaster models .

Case Studies and Research Findings

Several key studies highlight the applications and efficacy of this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated significant growth inhibition in various cancer cell lines.
Anti-inflammatoryIdentified as a potential 5-lipoxygenase inhibitor through docking studies.
AntidiabeticShowed effectiveness in lowering glucose levels in genetically modified models.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to 1-(4-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide include:

Biological Activity

1-(4-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is a complex organic compound with a unique structure that suggests potential biological activity. The presence of a pyrrolidine core, along with thiadiazole and fluorophenyl substituents, enhances its pharmacological profile. This article reviews the biological activities associated with this compound, drawing on diverse sources and presenting relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a thiadiazole moiety and a fluorophenyl group. The fluorine atom contributes to the lipophilicity of the compound, which may enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC21H20N4O3S
Molecular Weight408.5 g/mol
IUPAC NameThis compound

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural features allow it to bind effectively to these targets, potentially leading to inhibition or modulation of their activity. Further studies are required to elucidate the precise mechanisms involved.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Thiadiazole Derivatives : A study showed that derivatives containing thiadiazole rings demonstrated notable cytotoxicity against various cancer cell lines, including colon and breast cancer cells .

Antimicrobial Activity

Compounds featuring similar structural motifs have been found to possess antimicrobial properties. The incorporation of the thiadiazole moiety is particularly noteworthy for its role in enhancing antibacterial activity:

  • Study Findings : A review highlighted that thiosemicarbazide derivatives exhibited potent antibacterial effects against pathogenic bacteria . The incorporation of the phenoxymethyl group may further enhance this activity.

Anti-tubercular Activity

The compound's potential as an anti-tubercular agent is also worth noting. Research into related thiadiazole compounds has shown promising results against Mycobacterium tuberculosis:

  • Activity Reports : Compounds tested in vitro against drug-resistant strains of Mtb displayed significant inhibitory effects, suggesting that the target compound could have similar efficacy .

Case Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various thiadiazole derivatives, one derivative exhibited an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells. This finding supports the hypothesis that structural modifications can lead to enhanced biological activity .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of thiadiazole derivatives against a panel of bacteria. Results indicated that certain derivatives had comparable efficacy to standard antibiotics, underscoring their potential therapeutic applications .

Properties

Molecular Formula

C20H17FN4O3S

Molecular Weight

412.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H17FN4O3S/c21-14-6-8-15(9-7-14)25-11-13(10-18(25)26)19(27)22-20-24-23-17(29-20)12-28-16-4-2-1-3-5-16/h1-9,13H,10-12H2,(H,22,24,27)

InChI Key

CTFVJPCBMHQMIK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=NN=C(S3)COC4=CC=CC=C4

Origin of Product

United States

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